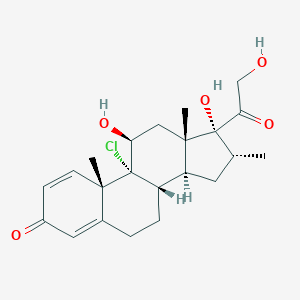
Icometasone
Overview
Description
Icometasone, also known as this compound, is a useful research compound. Its molecular formula is C22H29ClO5 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Icomethasone, also known as Icometasone, is a synthetic glucocorticoid corticosteroid . Although it was never marketed, understanding its mechanism of action can provide insights into the broader class of glucocorticoids and their therapeutic potential.
Target of Action
The primary targets of Icomethasone, like other glucocorticoids, are likely to be glucocorticoid receptors within cells . These receptors are found in almost all cells in the body and play crucial roles in regulating a variety of physiological processes such as immune response, metabolism, inflammation, and stress response .
Mode of Action
Upon entering a cell, Icomethasone would bind to the glucocorticoid receptor, forming a drug-receptor complex. This complex then translocates to the cell nucleus, where it binds to specific DNA sequences called glucocorticoid response elements. This binding regulates the transcription of various genes, leading to changes in protein synthesis . The proteins produced can have anti-inflammatory and immunosuppressive effects .
Biochemical Pathways
Based on its classification as a glucocorticoid, it can be inferred that it would influence pathways related to inflammation and immune response . For instance, it could inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation .
Pharmacokinetics
Like other glucocorticoids, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver (primarily by cytochrome p450 enzymes), and excreted in urine .
Result of Action
The molecular and cellular effects of Icomethasone’s action would likely include a reduction in the production of inflammatory mediators, suppression of the immune response, and potential effects on glucose metabolism, among others . These effects are generally consistent with the known actions of glucocorticoids.
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs, including Icomethasone. Factors such as diet, concurrent medications, and individual health status can impact drug metabolism and effectiveness . For instance, certain foods or medications could potentially affect the activity of enzymes involved in the metabolism of Icomethasone, thereby influencing its pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
As a synthetic glucocorticoid, it is likely to interact with glucocorticoid receptors in the body, similar to other glucocorticoids . These interactions can influence various biochemical reactions, including the regulation of inflammation, immune responses, and metabolism .
Cellular Effects
Glucocorticoids typically influence cell function by binding to glucocorticoid receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Glucocorticoids generally exert their effects at the molecular level by binding to glucocorticoid receptors, which can lead to changes in gene expression . This can result in the activation or inhibition of various enzymes and other biomolecules .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Icomethasone in laboratory settings. The stability, degradation, and long-term effects on cellular function of glucocorticoids can vary depending on the specific compound and experimental conditions .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of Icomethasone in animal models. The effects of glucocorticoids can vary with different dosages, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Glucocorticoids are typically metabolized in the liver and excreted in the urine .
Transport and Distribution
Glucocorticoids are generally distributed throughout the body and can cross cell membranes to bind to intracellular receptors .
Subcellular Localization
Glucocorticoids typically bind to receptors in the cytoplasm, and this complex can then translocate to the nucleus to influence gene expression .
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMKJKDGKREAPL-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196850 | |
| Record name | Icometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4647-20-5 | |
| Record name | Icomethasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4647-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icometasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004647205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LP8SJ795G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Icomethasone absorbed and distributed in the body after administration?
A1: Following different administration routes (intravenous, oral, and intratracheal), Icomethasone exhibits distinct absorption and distribution patterns in rats []. After oral administration, Icomethasone reaches peak blood concentration around 45 minutes post-dose, suggesting absorption primarily occurs in the gastrointestinal tract []. Distribution studies revealed initial high concentrations in the liver, kidneys, and small intestine after intravenous administration []. Interestingly, after intratracheal administration, Icomethasone is absorbed from the lungs and subsequently detected in the gastrointestinal tract, indicating potential lung-to-gut transfer []. These findings highlight the compound's versatile absorption and distribution characteristics depending on the route of administration.
Q2: How extensively is Icomethasone metabolized in the body, and what can you tell us about its protein binding characteristics?
A2: Icomethasone undergoes extensive metabolism, as evidenced by the absence of the unchanged compound in bile or urine samples []. The metabolic profile seems to vary depending on the route of administration, with at least nine metabolites identified []. Notably, Icomethasone demonstrates saturable binding to both rat and human plasma proteins, indicating a potential for drug-drug interactions []. Interestingly, binding to human serum albumin was not saturable, suggesting the involvement of other proteins in Icomethasone binding []. This complex interplay between metabolism and protein binding underscores the need for further research to fully elucidate Icomethasone's pharmacokinetic profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


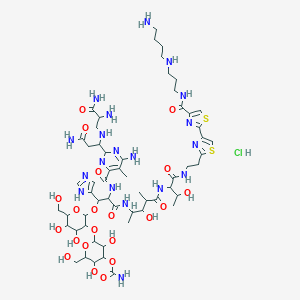
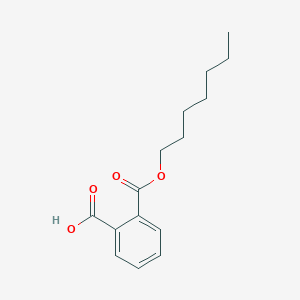
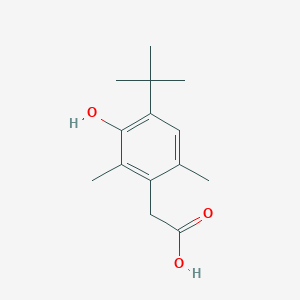

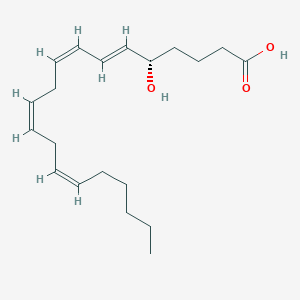

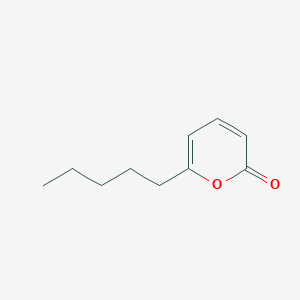
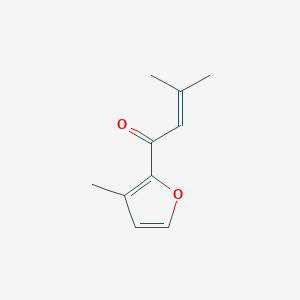
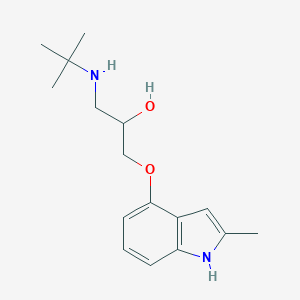
![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)




